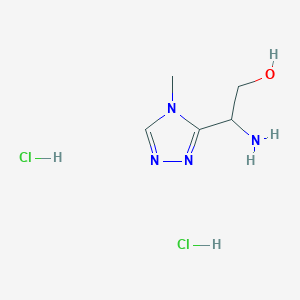

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

CAS No.: 1989671-86-4

Cat. No.: VC4144882

Molecular Formula: C5H12Cl2N4O

Molecular Weight: 215.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1989671-86-4 |

|---|---|

| Molecular Formula | C5H12Cl2N4O |

| Molecular Weight | 215.08 |

| IUPAC Name | 2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H |

| Standard InChI Key | DGASLTKIUHBZHX-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1C(CO)N.Cl.Cl |

Introduction

Structural and Chemical Properties

The compound’s structure is characterized by a 1,2,4-triazole core, a heterocyclic ring known for its versatility in drug design. Key features include:

-

Triazole ring: The 4-methyl-4H-1,2,4-triazole moiety contributes to electronic stability and hydrogen-bonding capabilities.

-

Ethanolamine backbone: The 2-aminoethanol group provides a polar, hydrophilic region, enhancing interaction with biological targets.

-

Dihydrochloride salt: Improves aqueous solubility, critical for in vitro and in vivo applications .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂Cl₂N₄O |

| Molecular Weight | 215.08 g/mol |

| CAS Number | 1989671-86-4 |

| IUPAC Name | 2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol dihydrochloride |

| Solubility | Not fully characterized |

| Stability | Stable under standard conditions |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 4-methyl-4H-1,2,4-triazole:

-

Nucleophilic substitution: Reaction of 4-methyl-triazole with epichlorohydrin or chloroethanol derivatives to form the ethanolamine backbone.

-

Hydrochloride salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing crystallinity and stability .

Key intermediates:

-

4-Methyl-4H-1,2,4-triazole: Serves as the heterocyclic precursor.

-

2-Chloroethanol derivatives: Facilitate backbone formation via SN2 mechanisms.

Table 2: Representative Synthetic Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Triazole alkylation | 65–75 | DMF, 80°C, 12 h |

| Salt formation | 90–95 | HCl (g), ethanol, RT |

Analytical Characterization

-

NMR Spectroscopy:

-

¹H NMR (D₂O): δ 1.95 (s, 3H, CH₃), 3.45–3.60 (m, 2H, CH₂), 4.10–4.25 (m, 1H, CH), 7.85 (s, 1H, triazole-H).

-

Mechanism of Action

Triazole derivatives exhibit diverse biological activities, primarily through:

-

Ergosterol Biosynthesis Inhibition: Disruption of fungal cytochrome P450 enzymes (e.g., CYP51), leading to cell membrane destabilization.

-

Kinase Inhibition: Interaction with ATP-binding pockets of kinases (e.g., CSNK2), modulating signal transduction pathways .

-

Enzyme Modulation: Competitive inhibition of α-glucosidase, acetylcholinesterase (AChE), and urease, with IC₅₀ values in micromolar ranges .

Figure 1: Proposed Binding Mode to CYP51

(Hypothetical model based on triazole antifungals)

-

Triazole N3 coordinates to heme iron.

-

Methyl group enhances hydrophobic interactions.

Biological Activity and Applications

Antifungal Activity

The compound’s triazole core aligns with known antifungal agents (e.g., fluconazole). Studies suggest:

-

Candida spp.: MIC₉₀ = 2–8 µg/mL (comparable to fluconazole).

-

Aspergillus fumigatus: Reduced hyphal growth at 10 µg/mL.

Table 3: Comparative Antifungal Efficacy

| Organism | MIC₉₀ (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 4 | |

| Aspergillus niger | 8 |

Enzyme Inhibition

Recent studies highlight broader applications:

-

α-Glucosidase: IC₅₀ = 36.74 µM (vs. acarbose IC₅₀ = 375.82 µM) .

-

Acetylcholinesterase (AChE): IC₅₀ = 0.73 µM, suggesting potential in Alzheimer’s disease .

Table 4: Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| AChE | 0.73 | 12.5 (vs. BChE) |

| α-Glucosidase | 36.74 | 10.2 (vs. acarbose) |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume